molecular formula C8H11Cl2N3O B3227918 (R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride CAS No. 1261234-73-4

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

Cat. No.: B3227918
CAS No.: 1261234-73-4
M. Wt: 236.10 g/mol
InChI Key: RABZHOJBBGDERV-FYZOBXCZSA-N
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Description

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a chloro group and a pyrrolidin-3-yloxy group, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride typically involves the reaction of 3-chloro-6-hydroxypyridazine with ®-3-pyrrolidinol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride involves its interaction with specific molecular targets. The chloro and pyrrolidin-3-yloxy groups play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride
  • ®-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
  • 2-(®-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Uniqueness

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is unique due to the presence of both a chloro group and a pyrrolidin-3-yloxy group on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-6-[(3R)-pyrrolidin-3-yl]oxypyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZHOJBBGDERV-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-73-4
Record name Pyridazine, 3-chloro-6-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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